

Spectroscopic Profile of 4-Bromo-1,2-dinitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-1,2-dinitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **4-Bromo-1,2-dinitrobenzene** (CAS No. 610-38-8). The information is intended to assist researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science in the characterization and utilization of this compound. This document summarizes key spectroscopic data, outlines experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a summary of the available nuclear magnetic resonance (NMR) and predicted mass spectrometry data for **4-Bromo-1,2-dinitrobenzene**. It is important to note that experimental infrared (IR) and mass spectrometry data for this specific isomer are not readily available in public spectral databases. For comparative purposes, data for the isomer 1-Bromo-2,4-dinitrobenzene is often cited and should be distinguished carefully.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ^1H NMR Data for **4-Bromo-1,2-dinitrobenzene**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.85-7.92	m	H-5, H-6
8.04	br. s	H-3

Solvent: CDCl₃, Instrument Frequency: 500 MHz

Table 2: ¹³C NMR Data for **4-Bromo-1,2-dinitrobenzene**

Chemical Shift (δ) ppm	Assignment
126.39	C-2
127.91	C-3
128.09	C-4
136.29	C-5
141.26	C-1
143.42	C-6

Solvent: CDCl₃, Instrument Frequency: 125.7 MHz

Mass Spectrometry (MS) Data

Experimental mass spectrometry data for **4-Bromo-1,2-dinitrobenzene** is not readily available. The following table presents predicted mass-to-charge ratios (m/z) for various adducts of the molecule.^[1]

Table 3: Predicted Mass Spectrometry Data for **4-Bromo-1,2-dinitrobenzene**

Adduct	Predicted m/z
[M+H] ⁺	246.93491
[M+Na] ⁺	268.91685
[M-H] ⁻	244.92035
[M+NH ₄] ⁺	263.96145
[M+K] ⁺	284.89079
[M] ⁺	245.92708

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **4-Bromo-1,2-dinitrobenzene** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.
- **¹H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
- **¹³C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Note: The following is a general procedure, as an experimental spectrum for **4-Bromo-1,2-dinitrobenzene** is not readily available.

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is

then pressed into a thin, transparent pellet using a hydraulic press.

- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

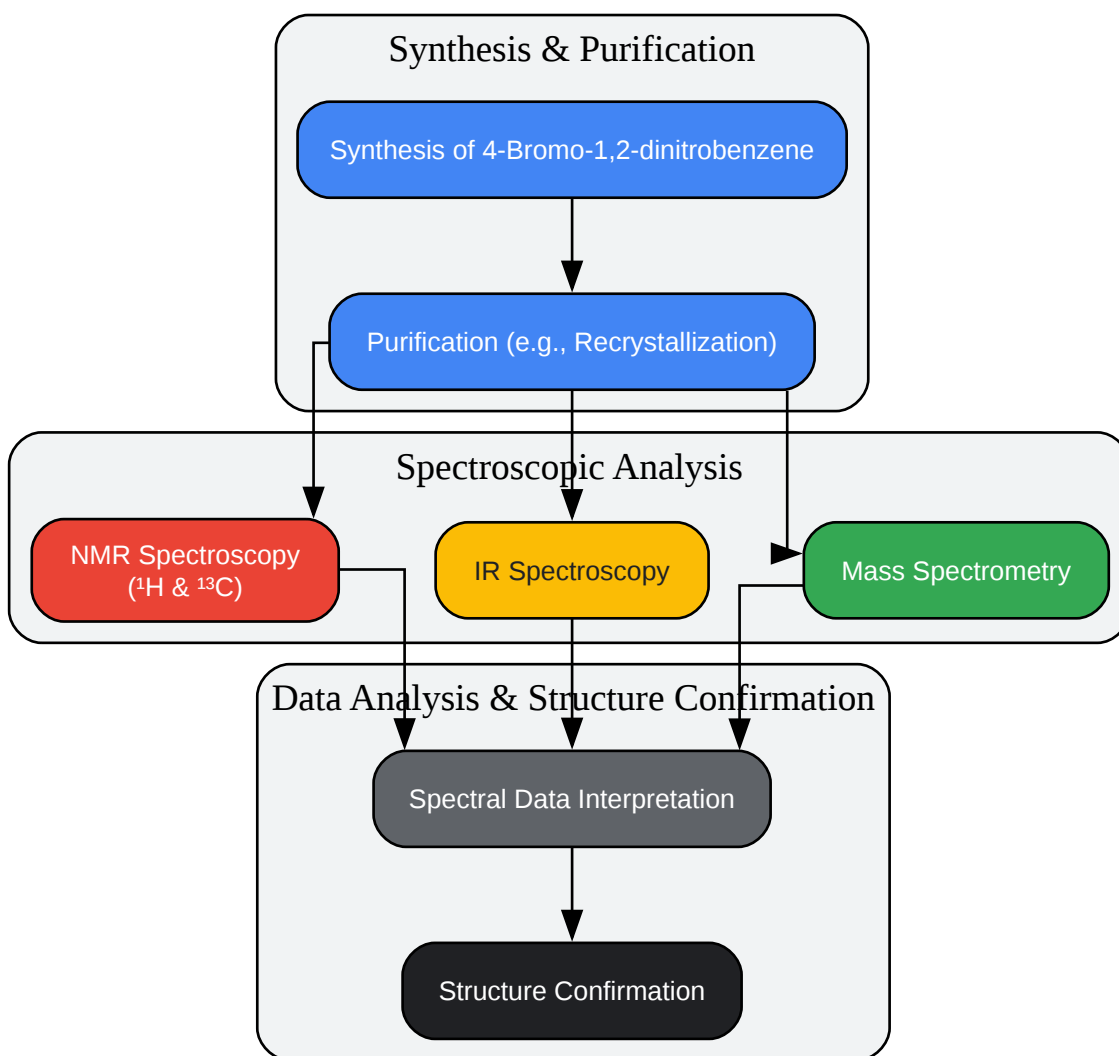
Mass Spectrometry (MS)

Note: The following is a general procedure, as an experimental spectrum for **4-Bromo-1,2-dinitrobenzene** is not readily available.

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or by using a gas chromatograph (GC) as an inlet.
- **Ionization:** Electron ionization (EI) is a common method for this type of molecule.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio by a mass analyzer.
- **Detection:** The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **4-Bromo-1,2-dinitrobenzene**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Bromo-1,2-dinitrobenzene**.

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References

- 1. PubChemLite - 4-bromo-1,2-dinitrobenzene (C₆H₃BrN₂O₄) [pubchemlite.lcsb.uni.lu]
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